molecular formula C16H19BO B1522284 Bis(3,4-dimethylphenyl)borinic acid CAS No. 1072946-23-6

Bis(3,4-dimethylphenyl)borinic acid

Cat. No.: B1522284
CAS No.: 1072946-23-6
M. Wt: 238.1 g/mol
InChI Key: RLUUJGCHAAXMFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(3,4-dimethylphenyl)borinic acid: is an organoboron compound with the molecular formula C16H19BO It is a derivative of borinic acid, where the boron atom is bonded to two 3,4-dimethylphenyl groups and one hydroxyl group

Mechanism of Action

Target of Action

Bis(3,4-dimethylphenyl)borinic acid primarily targets amines and carboxylic acids . The compound interacts with these targets to facilitate chemical reactions, particularly amidation reactions .

Mode of Action

The compound’s mode of action involves the formation of a dimeric B–X–B motif (X = O, NR), which is uniquely able to provide activation of the carboxylic acid, whilst orchestrating the delivery of the amine nucleophile to the carbonyl group . This interaction results in changes in the chemical structure and properties of the targets, enabling the occurrence of amidation reactions .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the boron-catalysed direct amidation pathway . The compound’s interaction with amines and carboxylic acids facilitates the amidation reactions within this pathway .

Pharmacokinetics

It is known that the compound reacts rapidly with amines and boron compounds , suggesting that it may be quickly absorbed and metabolized in biological systems.

Result of Action

The result of this compound’s action is the facilitation of amidation reactions . These reactions result in the formation of amides from amines and carboxylic acids, which are important in various biochemical processes.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound should be stored at room temperature for optimal stability . . These precautions help to ensure the compound’s efficacy and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of bis(3,4-dimethylphenyl)borinic acid typically involves the reaction of 3,4-dimethylphenylboronic acid with a suitable boron source. One common method is the hydroboration of 3,4-dimethylphenyl-substituted alkenes using borane (BH3) or diborane (B2H6) as the boron source. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The resulting borinic acid is then purified through recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound may involve large-scale hydroboration reactions using continuous flow reactors to ensure efficient and consistent production. The use of automated systems for purification and quality control can further enhance the scalability of the process .

Chemical Reactions Analysis

Types of Reactions: Bis(3,4-dimethylphenyl)borinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Bis(3,4-dimethylphenyl)borinic acid is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. It serves as a boron reagent that facilitates the formation of carbon-carbon bonds, making it valuable for constructing complex organic molecules .

Biology and Medicine: In biological research, this compound is used as a tool for studying boron-containing compounds’ interactions with biomolecules.

Industry: The compound is also utilized in the production of advanced materials, such as polymers and electronic devices. Its ability to form stable boron-carbon bonds makes it suitable for creating materials with unique properties, such as enhanced conductivity or thermal stability .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to form stable boron-carbon bonds and participate in various catalytic processes makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

bis(3,4-dimethylphenyl)borinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BO/c1-11-5-7-15(9-13(11)3)17(18)16-8-6-12(2)14(4)10-16/h5-10,18H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLUUJGCHAAXMFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C)C)(C2=CC(=C(C=C2)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674472
Record name Bis(3,4-dimethylphenyl)borinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072946-23-6
Record name B,B-Bis(3,4-dimethylphenyl)borinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072946-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(3,4-dimethylphenyl)borinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis(3,4-dimethylphenyl)borinic acid
Reactant of Route 2
Bis(3,4-dimethylphenyl)borinic acid
Reactant of Route 3
Bis(3,4-dimethylphenyl)borinic acid
Reactant of Route 4
Bis(3,4-dimethylphenyl)borinic acid
Reactant of Route 5
Bis(3,4-dimethylphenyl)borinic acid
Reactant of Route 6
Bis(3,4-dimethylphenyl)borinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.